molecular formula C14H16Cl2O3 B1325895 Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate CAS No. 898751-90-1

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate

Cat. No. B1325895
M. Wt: 303.2 g/mol
InChI Key: ASPUOOKPZNSWBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds. Another method could involve the protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its structure and the conditions. For instance, if it contains a boronic ester group, it could undergo protodeboronation . If it’s an ester, it might participate in reactions like the Claisen Condensation .

Scientific Research Applications

Enantioselective Reductions and Synthesis of α-Lipoic Acid

Gopalan and Jacobs (1990) reported the enantioselective reduction of alkyl 6-chloro-3-oxohexanoates, a related compound to Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate, using baker's yeast. The study highlighted the influence of ester alkoxy substituents on enantioselectivity, leading to products like (3R)-6-chloro-3-hydroxy-hexanoate and (3S)-6-chloro-3-hydroxyhexanoate. These products were then used in a seven-step synthesis of (R)-(+)-α-lipoic acid, a cofactor in biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

Synthesis of Biotin

Zav’yalov et al. (2006) conducted a study on regioselective chlorination of a similar compound, leading to the synthesis of biotin, also known as vitamin H. This study showcased a novel method of synthesizing key compounds in biotin synthesis, starting from chlorinated oxohexanoic acid esters (Zav’yalov et al., 2006).

Application in Wastewater Treatment

Yunfu Sun and J. Pignatello (1993) identified transient products formed during the mineralization of 2,4-D (a related compound) by Fe3+-catalyzed hydrogen peroxide in wastewater treatment studies. They discovered various derivatives including 2,4-dichlorophenyl formate and 6,8-dichloro-2H-1,4-benzodioxan-3-one, emphasizing the relevance of such compounds in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Stereoselective Hydrogenation in Statin Precursor Synthesis

Tararov et al. (2006) investigated the stereoselective hydrogenation of ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a statin precursor. This research contributes to the large-scale preparation of statin drugs, which are crucial for managing cholesterol levels (Tararov et al., 2006).

Future Directions

The future directions would depend on the specific applications and research interest in this compound. For instance, if it’s a useful intermediate in certain reactions, research might focus on improving its synthesis or finding new applications .

properties

IUPAC Name

ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPUOOKPZNSWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645562
Record name Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate

CAS RN

898751-90-1
Record name Ethyl 3,5-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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